

Spectroscopic Characterization of Imidazole Hydrobromide: A Multi-Modal Vibrational Analysis

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Compound of Interest

Compound Name:	Imidazole hydrobromide
CAS No.:	101023-55-6
Cat. No.:	B1601674

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Executive Summary

Imidazole hydrobromide (

), chemically distinct as imidazolium bromide, represents a critical salt form in pharmaceutical synthesis and material science.[1] Unlike neutral imidazole, the hydrobromide salt features a protonated imidazolium cation stabilized by a bromide counter-anion. This protonation fundamentally alters the molecular symmetry and vibrational manifold, creating a distinct spectroscopic fingerprint essential for quality control and polymorph identification.

This guide provides a rigorous technical framework for the characterization of **imidazole hydrobromide** using Fourier Transform Infrared (FT-IR) and Raman spectroscopy.[1] It moves beyond basic spectral assignment to explore the causality between crystal lattice forces—specifically

hydrogen bonding—and observed spectral shifts.

Molecular Architecture & Symmetry Context

To interpret the spectra, one must first understand the structural transition from the free base to the salt.^[1]

- Free Imidazole: Exists in tautomeric equilibrium.^{[1][2]} It possesses point group symmetry (planar), though often approximated to in vibrational treatments.^[1]
- **Imidazole Hydrobromide** (Imidazolium Cation): Protonation occurs at the pyridine-like nitrogen (N^+).^[1] This results in the imidazolium cation ($\text{C}_3\text{N}_2\text{H}_5^+$), which theoretically possesses symmetry due to the equivalence of the two N-H bonds.^[1] However, in the solid state, the bromide anion distorts this symmetry via strong hydrogen bonding, often reducing the effective site symmetry to C_{2v} .

Key Spectroscopic Consequence: The formation of the salt removes the tautomeric ambiguity of neutral imidazole and introduces intense, broad features associated with ionic hydrogen bonding.^[1]

Experimental Framework

The following protocols are designed to ensure reproducibility and minimize artifacts common to organic salt analysis, such as fluorescence in Raman or hygroscopic broadening in IR.

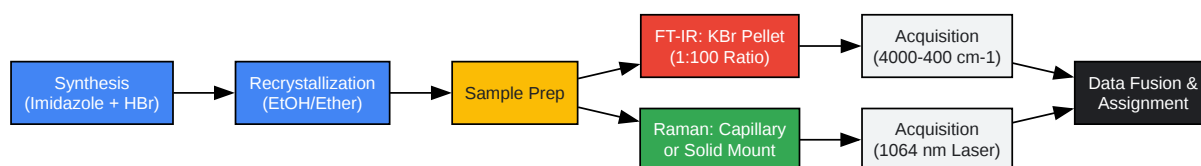
Synthesis & Sample Preparation^{[1][2][3]}

- Synthesis: Stoichiometric addition of hydrobromic acid (48% aq) to an ethanolic solution of imidazole, followed by rotary evaporation and recrystallization from ethanol/ether.^[1]
- Purity Check: Melting point verification ($100-102^\circ\text{C}$) and elemental analysis.

Spectroscopic Acquisition Protocols

Parameter	FT-IR Configuration	Raman Configuration
Sampling Mode	Transmission (KBr Pellet) or ATR (Diamond)	Backscattering (Microscope)
Rationale	KBr pellets (1:100 ratio) are preferred for salts to resolve fine splitting in the fingerprint region.[1] ATR is acceptable for QC but may truncate broad N-H bands.[1]	Dispersive Raman.
Excitation/Source	Globar Source / KBr Beamsplitter	1064 nm (Nd:YAG) or 785 nm (Diode)
Why this laser?	N/A	Crucial: Organic salts often fluoresce under 532 nm.[1] NIR lasers (785/1064 nm) suppress this background.[1]
Resolution	(32 scans)	(10-30 sec exposure)
Spectral Range		(Include lattice modes)

Workflow Visualization



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Figure 1: Integrated workflow for the synthesis and dual-mode spectroscopic characterization of imidazole hydrobromide.

Vibrational Analysis & Assignment

The vibrational spectrum of **imidazole hydrobromide** is dominated by the Imidazolium Ring Modes and the Hydrogen Bond Network.^[1]

The High-Frequency Region ()

This region contains the most diagnostic evidence of salt formation.^[1]

- FT-IR Signature: Unlike the sharp bands of free imidazole, the hydrobromide salt exhibits a massive, broad absorption band extending from

down to

^[1]
 - Mechanism:^{[1][2]} This is the

stretching vibration (

^[1] The broadening is caused by the strong ionic hydrogen bond between the imidazolium

and the bromide anion (

^[1])^[1]
 - Fermi Resonance:^{[1][3]} Sharp "windows" or peaks superimposed on this broad band often arise from Fermi resonance between the fundamental

stretch and overtones of ring bending modes.^[1]
- C-H Modes: The

stretching modes (

,

) appear as sharper shoulders on the high-frequency flank of the N-H band, typically around

[1] The

is the most acidic and may shift depending on anion interaction.[1]

The Fingerprint Region ()

Here, the "breathing" of the ring and deformation modes occur.[1]

- Ring Stretching (

): Observed between

[1] Protonation increases the double-bond character delocalization, often shifting these bands to higher frequencies compared to neutral imidazole.

- Ring Breathing (The Raman Marker): The symmetric ring breathing mode is the strongest feature in the Raman spectrum, typically found near

[1] This is a highly polarized, totally symmetric mode (

) of the imidazolium ring.[1]

- In-Plane Bending (

): Sharp bands in IR around

[1]

The Lattice Region (Raman)

Crucial for polymorphism and crystallinity studies.[1]

- Lattice Modes: Bands below

correspond to external vibrations—translations and librations of the entire cation against the

anion lattice.[1] These are sensitive to the crystal packing and phase.[1]

Comprehensive Assignment Table

Wavenumber (cm ⁻¹)	Mode Description	Active Species	Diagnostic Note
3200 - 2400	+ H-bond	IR (Strong)	Very broad "continuum" due to interaction.[1]
3150 - 3080	(Ring)	Raman/IR	antisymmetric stretches.[1]
1585		IR/Raman	In-plane ring stretching (mixed mode).[1]
1450	Ring Deformation	IR	Characteristic of the 5-membered heterocyclic ring.[1]
1180	In-plane	IR	Bending mode.[1]
1065	Ring Breathing	Raman (Very Strong)	Primary Quantitation Marker. Symmetric expansion of the ring. [1]
800 - 750	Out-of-plane	IR	"Umbrella" type motion; sensitive to ring planarity.
620	Ring Deformation	Raman	In-plane deformation.
< 150	Lattice Modes	Raman	Intermolecular cation-anion vibrations ().[1]

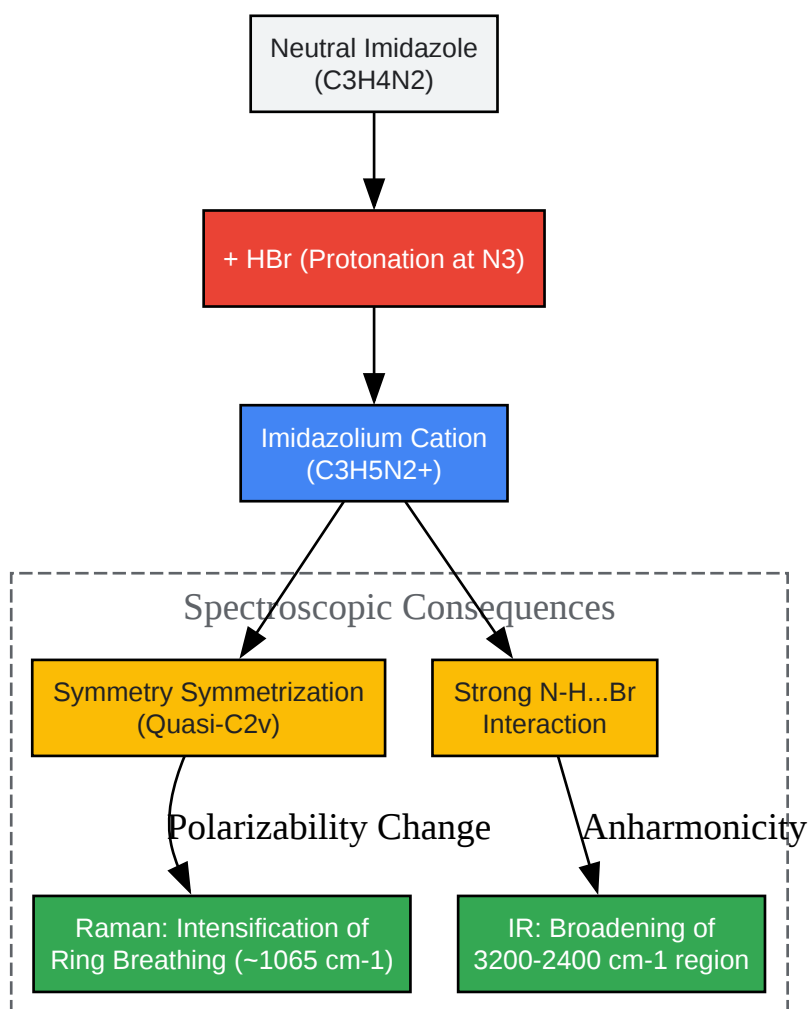
Mechanistic Insight: The Hydrogen Bond Network[1]

The defining feature of **Imidazole Hydrobromide** is the proton transfer that enables a specific hydrogen-bonding network.^[1] Understanding this is key to interpreting the spectral broadening.^[1]

Protonation Logic

When HBr is added, the proton attacks the lone pair on the "pyridine" nitrogen ().^[1] This creates a cation with two donors.^[1] In the crystal lattice, the bromide anion () acts as a bridge, accepting hydrogen bonds from these sites.

Visualization of Vibrational Logic



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Figure 2: Causal pathway linking chemical protonation to observable spectral phenomena.[1][2]

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